2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO3/c1-13(18,8-19-2)7-16-12(17)6-9-10(14)4-3-5-11(9)15/h3-5,18H,6-8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBRPIIAXIDKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=C(C=CC=C1Cl)F)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of Halogenated Arenes
Friedel-Crafts acylation provides direct access to aryl acetic acid derivatives. However, electron-withdrawing groups (e.g., Cl, F) deactivate the aromatic ring, necessitating harsh conditions. A modified approach involves:
- Chlorination and Fluorination : Direct halogenation of toluene derivatives using Cl₂ and F₂ gases under UV light yields 2-chloro-6-fluorotoluene.
- Side-Chain Bromination : Free-radical bromination of the methyl group using N-bromosuccinimide (NBS) and benzoyl peroxide generates 2-chloro-6-fluorobenzyl bromide.
- Cyanide Substitution and Hydrolysis : Reaction with sodium cyanide forms the nitrile intermediate, followed by acidic hydrolysis to 2-(2-chloro-6-fluorophenyl)acetic acid.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Halogenation | Cl₂/F₂, UV, 50°C | 65–70 | |
| Bromination | NBS, CCl₄, reflux | 80–85 | |
| Nitrile Hydrolysis | H₂SO₄/H₂O, 100°C | 90–95 |
Suzuki-Miyaura Coupling for Arylacetic Acid Synthesis
An alternative route employs cross-coupling reactions:
- Boronic Acid Preparation : 2-Bromo-6-fluorochlorobenzene is converted to its boronic ester via Miyaura borylation.
- Coupling with Ethyl Glycidate : Palladium-catalyzed coupling with ethyl glycidate, followed by oxidative cleavage, yields the acetic acid derivative.
Advantages : Higher regioselectivity and tolerance for electron-withdrawing groups.
Synthesis of 2-Hydroxy-3-Methoxy-2-Methylpropylamine
Reductive Amination of Ketones
The branched amine is synthesized via reductive amination of 3-methoxy-2-methylpropanal:
- Aldol Condensation : Condensation of acetone with formaldehyde generates 3-methoxy-2-methylpropanal.
- Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride affords the racemic amine.
Chiral Resolution : Asymmetric hydrogenation using Ru-(S)-BINAP catalysts achieves enantiomeric excess (ee) >98%.
Epoxide Ring-Opening Strategy
- Epoxidation : 2-Methyl-2-propen-1-ol is epoxidized using m-CPBA.
- Methanolysis : Epoxide opening with methanol under acidic conditions yields 2-hydroxy-3-methoxy-2-methylpropanol.
- Mitsunobu Reaction : Conversion to the amine via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.
Amide Bond Formation
Carbodiimide-Mediated Coupling
Activation of 2-(2-chloro-6-fluorophenyl)acetic acid with EDC·HCl and HOBt, followed by reaction with 2-hydroxy-3-methoxy-2-methylpropylamine, affords the acetamide in 85–90% yield.
Optimized Conditions :
- Solvent: Dichloromethane
- Base: Triethylamine
- Temperature: 0°C to room temperature
Mixed Anhydride Method
Using isobutyl chloroformate, the acid is converted to a mixed anhydride, which reacts with the amine to yield the product.
Comparative Efficiency :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| EDC/HOBt | 88 | 95 |
| Mixed Anhydride | 82 | 92 |
Stereochemical Considerations
The tertiary alcohol in 2-hydroxy-3-methoxy-2-methylpropylamine introduces a stereocenter. Asymmetric synthesis routes include:
- Enantioselective Hydrogenation : Iridium catalysts with JosiPhos ligands achieve ee >95%.
- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures.
Purification and Characterization
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted intermediates.
- Crystallization : Recrystallization from ethanol/water enhances purity to >99%.
- Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 3H, CH₃), 3.42 (s, 3H, OCH₃), 4.10 (d, 2H, CH₂), 7.25–7.45 (m, 2H, Ar-H).
- HRMS : [M+H]⁺ Calculated: 314.1054; Found: 314.1056.
Industrial-Scale Adaptations
Patent CA3029960A1 highlights kilogram-scale hydrogenation using Ir-Walphos catalysts for analogous acetamides. Key adjustments include:
- Continuous Flow Reactors : Enhanced mixing and heat transfer.
- Solvent Recycling : Toluene and methanol recovery reduces costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
Oxidation: Formation of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-3-oxopropyl)acetamide.
Reduction: Formation of 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)ethylamine.
Substitution: Formation of 2-(2-methoxy-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The hydroxy and methoxy groups could facilitate binding to active sites, while the chloro and fluoro substituents might enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several acetamide derivatives documented in the literature, including herbicides, receptor agonists, and intermediates. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Bioactivity: Chloro vs. Fluoro: The target compound’s 2-chloro-6-fluoro substitution likely enhances electronegativity and steric hindrance compared to mono-halogenated analogs like alachlor (2,6-diethyl). Fluorine’s strong electron-withdrawing nature may improve binding affinity in receptor interactions or alter degradation rates in environmental settings . This could limit its utility as a soil herbicide (which favors lipophilicity) but enhance suitability for systemic pharmaceutical applications .
Receptor Specificity: Pyridazinone-based FPR2 agonists () feature bromophenyl and methoxybenzyl groups, which confer mixed FPR1/FPR2 activity. The target compound’s chloro-fluorophenyl group may exhibit distinct receptor selectivity due to smaller halogen size and altered electronic effects .
Metabolic and Environmental Stability :
- Trifluoromethyl groups in benzothiazole derivatives () enhance metabolic resistance, whereas the target’s hydroxy group may facilitate phase II metabolism (e.g., glucuronidation), shortening its half-life .
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide , with the CAS number 1788676-16-3 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- Molecular Weight : 289.73 g/mol
- SMILES Notation : COCC(C)(O)CNC(=O)Cc1c(F)cccc1Cl
The presence of the chloro and fluorine substituents in the phenyl ring is hypothesized to enhance the compound's biological activity, particularly in antimicrobial applications.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of acetamide derivatives, including those similar to this compound. The presence of halogen atoms, such as chlorine and fluorine, has been shown to improve the efficacy of these compounds against various bacterial strains.
- Mechanism of Action :
- Minimum Inhibitory Concentration (MIC) :
Cytotoxicity and Pharmacokinetics
Research into the cytotoxic effects of this compound has yielded promising results. In vitro tests suggest that this compound exhibits low cytotoxicity, making it a suitable candidate for further development as a therapeutic agent. Additionally, favorable pharmacokinetic profiles have been reported, suggesting good absorption and distribution characteristics when administered orally .
Case Studies
Several studies have focused on the biological activity of acetamides similar to this compound:
- Study on Antimicrobial Properties :
- Cytotoxicity Assessment :
Data Table: Biological Activity Summary
| Compound Name | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | Inhibition of penicillin-binding proteins |
| Related Acetamide A1 | 8 | >100 | Cell wall synthesis inhibition |
| Related Acetamide A2 | 4 | >100 | Cell wall synthesis inhibition |
Q & A
Q. What computational approaches predict off-target interactions?
- Methodology : Perform pharmacophore screening (e.g., PharmaGist) against databases like ChEMBL. Validate predictions with SPR-based binding assays for high-scoring off-targets (e.g., GPCRs, ion channels) .
Data Contradiction Analysis
Q. How to address discrepancies in reported logP values between computational and experimental methods?
- Methodology :
- Re-evaluate Experimental Conditions : Ensure shake-flask experiments use saturated solutions and equilibrium partitioning.
- Cross-Validate : Compare results from reverse-phase HPLC (using a calibrated C18 column) with computational tools (e.g., ACD/LogP) .
Q. Why does the compound exhibit variable cytotoxicity in different cell lines?
- Methodology :
- Transcriptomic Profiling : Use RNA-seq to identify differential expression of drug transporters (e.g., ABCB1) or metabolic enzymes.
- Chemical Proteomics : Perform pull-down assays with biotinylated probes to map protein interaction networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
